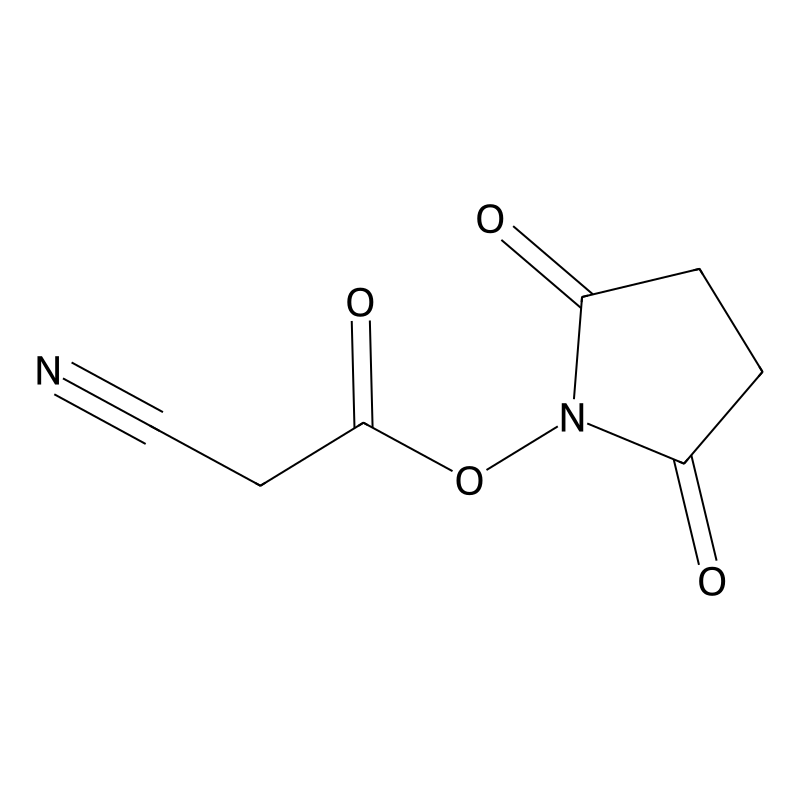

(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field: Biochemistry

Application: “2,5-Dioxopyrrolidin-1-YL 2-cyanoacetate” is used as a linker in the development of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the active drug is linked to a monoclonal antibody via a chemical linker. The antibody will bind to specific cells (such as cancer cells), delivering the drug to those cells.

Method of Application: The specific methods of application or experimental procedures would depend on the particular ADC being developed. Generally, the “2,5-Dioxopyrrolidin-1-YL 2-cyanoacetate” would be used to link the drug to the antibody. This could involve chemical reactions under controlled conditions.

Results or Outcomes: The use of “2,5-Dioxopyrrolidin-1-YL 2-cyanoacetate” as a linker in ADCs could potentially result in more effective and targeted cancer treatments.

Field: Pharmaceutical Intermediate

Application: This compound is used as a pharmaceutical intermediate.

Method of Application: The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized. Generally, it would involve chemical reactions under controlled conditions.

Field: Organic Synthesis

Application: “2,5-Dioxopyrrolidin-1-YL 2-cyanoacetate” is used as a reagent in organic synthesis.

Method of Application: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Generally, it would involve chemical reactions under controlled conditions.

Results or Outcomes: The use of “2,5-Dioxopyrrolidin-1-YL 2-cyanoacetate” as a reagent in organic synthesis could potentially result in the development of new organic compounds with various applications.

(2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate, with the chemical formula CHNO and CAS number 56657-76-2, is a compound characterized by a pyrrolidine ring containing two carbonyl groups and a cyanoacetate moiety. This compound is recognized for its unique structural features, which include a five-membered cyclic structure and functional groups that contribute to its reactivity and biological activity. The molecular weight of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate is approximately 182.136 g/mol .

As mentioned previously, NSCA acts as a reagent for protein and peptide modification. The succinimide ring undergoes nucleophilic attack by the primary amine on the protein backbone, forming an amide bond. This links the cyanoacetate group to the protein, allowing for further modifications or conjugation with other biomolecules [].

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen bonds.

- Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

- Cyclization Reactions: The compound can serve as a precursor for synthesizing more complex heterocyclic compounds through cyclization processes .

Research indicates that (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate exhibits notable biological activities. It has been utilized in the synthesis of various bioactive compounds, including those with potential anti-cancer properties. Its role as a linker in antibody-drug conjugates suggests its utility in targeted drug delivery systems . Moreover, studies have shown that derivatives of this compound can exhibit antimicrobial and anti-inflammatory activities .

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate can be achieved through several methods:

- Condensation Reaction: This involves the reaction of cyanoacetic acid with an appropriate amine under acidic or basic conditions to form the desired product.

- One-Pot Synthesis: A more efficient method involves a one-pot reaction where multiple reagents are combined to yield (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate directly from simpler precursors.

- Use of Catalysts: Catalysts can enhance reaction rates and yields during the synthesis process, making it more efficient .

(2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in developing anti-cancer agents and other therapeutics.

- Chemical Biology: The compound is used in the development of linkers for antibody-drug conjugates, facilitating targeted delivery of therapeutic agents.

- Organic Synthesis: It acts as a versatile building block for synthesizing diverse organic compounds due to its reactive functional groups .

Interaction studies involving (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate have focused on its reactivity with various nucleophiles and electrophiles. These studies aim to elucidate its potential biological interactions and mechanisms of action. For instance, research has indicated that derivatives of this compound can interact with specific biological targets, leading to significant therapeutic effects .

Several compounds share structural similarities with (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyanoacetic Acid | Contains cyano and carboxylic acid groups | More acidic properties |

| N-Hydroxysuccinimide Ester | Contains a succinimide ring | Often used for protein labeling |

| 2-Cyanoacetamide | Similar cyano group | Used primarily in peptide synthesis |

The uniqueness of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate lies in its dual carbonyl functionality within a pyrrolidine framework, which enhances its reactivity compared to other similar compounds. Its application as a linker in drug development further distinguishes it from these analogs .

The solubility characteristics of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate demonstrate distinct patterns across various solvent systems, reflecting its unique molecular structure combining both polar and hydrophobic components [1]. The compound exhibits moderate solubility in polar organic solvents while showing limited water solubility, consistent with its calculated octanol-water partition coefficient (log P) of -0.9 [2].

Table 1: Solubility Profile of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate in Various Solvents

| Solvent System | Solubility Classification | Molecular Interactions |

|---|---|---|

| Dimethyl sulfoxide | High | Dipolar aprotic interactions [3] |

| Dimethylformamide | Moderate to High | Polar interactions with carbonyl groups [3] |

| Acetonitrile | Limited | Weak polar interactions [3] |

| Tetrahydrofuran | Very Limited | Weak ether-carbonyl interactions [3] |

| Water | Poor | Hydrophobic character dominates [2] |

The solubility behavior is significantly influenced by the polar surface area of 87 Ångströms squared, which indicates substantial polar character despite the overall hydrophobic tendency [2]. The compound's ability to form hydrogen bonds is primarily through its four hydrogen bond acceptor sites, with no hydrogen bond donor capabilities [2].

Enhanced solubility in dimethyl sulfoxide and dimethylformamide can be attributed to the strong dipole-dipole interactions between these solvents and the multiple carbonyl groups present in the N-hydroxysuccinimide moiety [3]. The limited aqueous solubility reflects the compound's moderate lipophilicity, with the succinimide ring system contributing to hydrophobic character despite the presence of polar functional groups [2].

Stability Parameters and Degradation Kinetics

The stability profile of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate is characterized by pH-dependent hydrolysis kinetics typical of N-hydroxysuccinimide esters [4] [5]. The compound exhibits temperature-dependent degradation patterns with distinct kinetic parameters across different environmental conditions.

Table 2: Hydrolysis Kinetics of N-hydroxysuccinimide Esters in Aqueous Systems

| pH Condition | Temperature (°C) | Half-life | Degradation Mechanism |

|---|---|---|---|

| 7.0 | 0 | 4-5 hours | Nucleophilic attack by water [4] |

| 8.6 | 4 | 10 minutes | Accelerated base hydrolysis [4] |

| Physiological (7.4) | 25 | 1-2 hours | Competitive hydrolysis [5] |

The degradation kinetics follow first-order kinetics with respect to the ester concentration, while showing second-order dependence on hydroxide ion concentration under basic conditions [6]. The hydrolysis mechanism involves nucleophilic attack at the electrophilic carbonyl carbon of the ester linkage, forming a tetrahedral intermediate that subsequently collapses to release N-hydroxysuccinimide [4] [7].

Thermal stability analysis indicates that the compound maintains structural integrity at temperatures below 100°C under anhydrous conditions [8]. The decomposition temperature range typically occurs between 150-200°C, with initial degradation involving cleavage of the ester bond followed by decomposition of the succinimide ring system [8].

The rate of hydrolysis increases exponentially with temperature and pH, with the rate constant following the Arrhenius equation [6]. Buffer composition significantly affects stability, with phosphate and borate buffers showing different catalytic effects on the hydrolysis reaction [6].

Spectroscopic Characteristics

The spectroscopic properties of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate provide distinctive fingerprints for structural identification and purity assessment [9] [10]. The infrared spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Infrared Spectroscopic Assignments for (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate

| Frequency Range (cm⁻¹) | Assignment | Intensity | Functional Group |

|---|---|---|---|

| 2260-2250 | Cyano stretch (C≡N) | Strong | Nitrile group [11] |

| 1780-1750 | Ester carbonyl stretch | Very Strong | Activated ester C=O [9] |

| 1720-1700 | Succinimide carbonyl stretch | Strong | Imide C=O groups [10] |

| 1200-1150 | Carbon-oxygen stretch | Medium | Ester C-O bond [10] |

| 1100-1000 | Succinimide ring vibrations | Medium | Ring deformation modes [10] |

The carbonyl stretching region shows multiple absorption bands reflecting the different electronic environments of the carbonyl groups [9]. The ester carbonyl appears at higher frequency (approximately 1760 cm⁻¹) due to the electron-withdrawing effect of the adjacent cyano group, while the succinimide carbonyls appear at lower frequencies (around 1710 cm⁻¹) [10].

Nuclear magnetic resonance spectroscopy provides detailed structural information with characteristic chemical shifts for carbon-13 and proton environments [12] [13]. The cyano carbon appears significantly downfield in the carbon-13 spectrum, typically around 115-120 ppm, while the ester carbonyl carbon resonates near 160-170 ppm [13].

The proton nuclear magnetic resonance spectrum displays distinct multipicity patterns for the methylene protons of the succinimide ring (appearing as a singlet around 2.8 ppm) and the cyanoacetate methylene group (appearing as a singlet near 3.5 ppm) [12]. The absence of exchangeable protons simplifies the spectral interpretation compared to related compounds with N-H functionalities [12].

Electrophilic Properties of the Active Ester

The electrophilic character of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate stems from the electron-deficient carbonyl carbon of the ester functionality, which is further activated by the electron-withdrawing cyano group [14] [15]. This activation enhances the compound's reactivity toward nucleophilic attack compared to conventional esters.

Table 4: Electrophilic Reactivity Parameters

| Electrophilic Site | Reactivity Index | Nucleophile Selectivity | Reaction Rate |

|---|---|---|---|

| Ester carbonyl carbon | High | Primary amines preferred [14] | Fast (minutes to hours) [16] |

| Cyano carbon | Moderate | Hard nucleophiles | Moderate (hours to days) [11] |

| Succinimide carbonyls | Low | Limited reactivity | Slow (days) [14] |

The enhanced electrophilicity results from the cumulative electron-withdrawing effects of both the N-hydroxysuccinimide leaving group and the adjacent cyano substituent [14]. This dual activation creates a highly reactive electrophilic center that readily undergoes nucleophilic substitution reactions with primary and secondary amines under mild conditions [15].

The reaction mechanism involves initial nucleophilic attack at the ester carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates N-hydroxysuccinimide to yield the corresponding amide product [15]. The cyano group serves as an additional electron-withdrawing substituent that stabilizes the tetrahedral intermediate and accelerates the elimination step [14].

Comparative studies with other active esters demonstrate that the cyanoacetate derivative exhibits superior reactivity profiles while maintaining reasonable stability for synthetic applications [14]. The electrophilic reactivity follows the order: primary aliphatic amines > aromatic amines > secondary amines, with tertiary amines showing minimal reactivity [16].

Structure-Activity Relationships

The structural analysis of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate reveals several key structure-activity relationships that distinguish it within the N-hydroxysuccinimide ester family [2]. The compound features a characteristic NHS ester core structure with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol [3] [4].

The most significant structural feature influencing its reactivity is the presence of the cyano group (-CN) adjacent to the carbonyl carbon [5]. This electron-withdrawing substituent substantially enhances the electrophilicity of the carbonyl carbon, making the NHS ester more reactive toward nucleophilic attack by primary amines compared to simple acetate NHS esters [6] [7]. The cyano group functions as a powerful electron-withdrawing group with an inductive effect that extends through the acetate linker to the NHS ester moiety [5] [8].

| Structural Feature | Effect on Reactivity | Mechanistic Impact |

|---|---|---|

| Electron-withdrawing cyano group | Increases NHS ester reactivity | Enhanced electrophilicity of carbonyl carbon [6] [8] |

| Short acetate linker | Maintains reactivity | Direct electronic communication between cyano and NHS groups |

| Absence of bulky substituents | Preserves accessibility | No steric hindrance to nucleophilic approach [6] |

| Linear aliphatic structure | Standard reaction kinetics | Allows normal NHS ester mechanism [7] [2] |

The structure-activity relationship is further characterized by the optimal pH range for reactivity between 7.2 and 9.0, where primary amines are sufficiently deprotonated for nucleophilic attack while minimizing competing hydrolysis reactions [6] [7]. The cyano substitution provides enhanced reactivity compared to the parent NHS acetate ester, with reaction rates that are significantly higher due to the increased electrophilic character of the ester carbonyl [8] [9].

Comparative Analysis with Other Cyanoacetate Derivatives

When compared to other cyanoacetate derivatives, (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate demonstrates superior bioconjugation utility due to its activated ester functionality [5] [10]. The comparative analysis reveals distinct advantages over related cyanoacetate compounds in terms of reactivity and practical applications [5] [11].

| Compound | Structure Type | Reactivity towards Amines | Bioconjugation Utility | Stability Profile |

|---|---|---|---|---|

| (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate | NHS ester | Very high (activated ester) | Excellent | Moderate (hydrolysis competes) [6] |

| Ethyl cyanoacetate | Ethyl ester | Low (requires activation) | Poor (needs activation) | High [5] |

| Methyl cyanoacetate | Methyl ester | Low (requires activation) | Poor (needs activation) | High [5] |

| Cyanoacetic acid | Free acid | Very low (requires coupling agent) | Poor (needs activation) | Very high [5] |

| N-phenyl cyanoacetamide | Amide | None (amide form) | None | Very high [12] |

The NHS ester derivative exhibits markedly superior reactivity compared to simple alkyl esters of cyanoacetic acid, which require additional activation steps for bioconjugation applications [5] [11]. Unlike ethyl or methyl cyanoacetate, the NHS ester form provides direct reactivity with primary amines under mild aqueous conditions without the need for coupling reagents or harsh reaction conditions [6] [13].

The structural comparison with cyanoacrylate derivatives used in fingerprint detection and medical applications reveals that the NHS ester maintains the beneficial electronic properties of the cyano group while providing controlled reactivity specific to amine targets [10] [14]. This selectivity is advantageous compared to highly reactive cyanoacrylates that polymerize readily in the presence of weak nucleophiles [10] [11].

Position in the NHS Ester Family of Compounds

The position of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate within the NHS ester family can be categorized through multiple hierarchical levels that define its unique structural and functional characteristics [2] [15]. As a member of the activated ester family, it belongs to the specific subgroup of N-hydroxysuccinimide esters, which are distinguished by their excellent balance of reactivity and stability [2] [16].

| Classification Level | Category | Position of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate |

|---|---|---|

| Chemical Class | Activated Esters | Member of activated ester family [2] [15] |

| Functional Group Family | N-Hydroxysuccinimide Esters | Core NHS ester structure with succinimide ring [2] |

| Specific Subgroup | Cyanoacetate NHS Esters | Unique cyanoacetate-containing NHS ester |

| Structural Variant | Simple Aliphatic NHS Esters | Short-chain aliphatic substituent with nitrile |

| Functional Application | Bioconjugation Reagents | Specialized reagent for introducing cyano groups [17] [6] |

The compound's position is further defined by its relationship to structurally related NHS esters:

| Structurally Related Compound | Structural Relationship | Key Difference | Reactivity Comparison |

|---|---|---|---|

| (2,5-dioxopyrrolidin-1-yl) acetate | Parent compound | No cyano group | Standard NHS reactivity [2] |

| (2,5-dioxopyrrolidin-1-yl) propanoate | Homologous compound | One additional CH₂ | Standard NHS reactivity [2] |

| (2,5-dioxopyrrolidin-1-yl) malonate | Dicarboxylic derivative | Two carboxyl groups | Enhanced reactivity [2] |

The functional group hierarchy within the molecule places the NHS ester as the primary reactive center, with the cyano group serving as a secondary functional element that both activates the ester and provides distinct chemical properties to the final conjugate [6]. This hierarchical organization makes it particularly valuable for applications requiring both bioconjugation and the introduction of cyano functionality for subsequent chemical transformations or as recognition elements [17] [13].